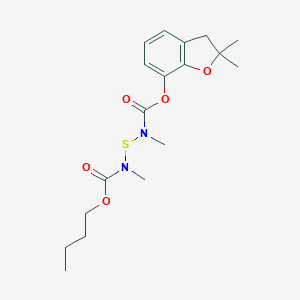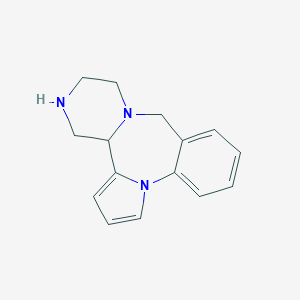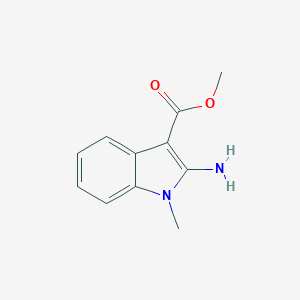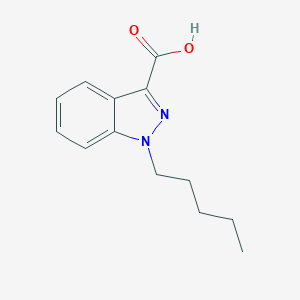
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, also known as SCH 58261, is a selective antagonist of adenosine A2A receptors. It was first synthesized in the mid-1990s and has since been the subject of extensive research due to its potential therapeutic applications.
Mechanism Of Action
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 selectively binds to adenosine A2A receptors, blocking their activation by adenosine. This results in increased dopamine release in the striatum, which is thought to be responsible for the drug's therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 is a highly selective antagonist of adenosine A2A receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, its high affinity for these receptors can also make it difficult to use in certain experiments, as it may require high concentrations to achieve the desired effect.
Future Directions
There are several potential future directions for research on 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Other potential applications include its use as a tool for studying the role of adenosine A2A receptors in various physiological processes, and its potential use in combination with other drugs to enhance their therapeutic effects.
Synthesis Methods
The synthesis of 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 involves several steps, including the reaction of 2,6-dichloropurine with 4-methylbenzylamine to form 2-(4-methylbenzyl)-6-chloropurine. This compound is then reacted with trifluoroacetic acid to yield 2-(4-methylbenzyl)-6-trifluoromethylpurine. Finally, the dimethylamino group is introduced through a reductive amination reaction using formaldehyde and dimethylamine.
Scientific Research Applications
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 has been used extensively in scientific research to study the role of adenosine A2A receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, Huntington's disease, and other neurodegenerative disorders.
properties
CAS RN |
117860-34-1 |
|---|---|
Product Name |
6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine |
Molecular Formula |
C16H16F3N5 |
Molecular Weight |
335.33 g/mol |
IUPAC Name |
N,N-dimethyl-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purin-6-amine |
InChI |
InChI=1S/C16H16F3N5/c1-10-4-6-11(7-5-10)8-24-9-20-12-13(23(2)3)21-15(16(17,18)19)22-14(12)24/h4-7,9H,8H2,1-3H3 |
InChI Key |
CGYQALAEDMYLCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)C(F)(F)F |
Other CAS RN |
117860-34-1 |
synonyms |
6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 6-DMPT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)
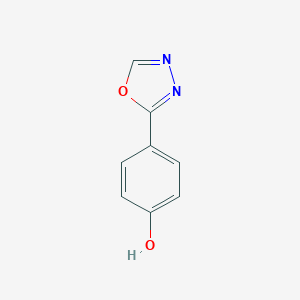
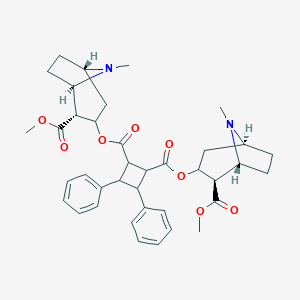

![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)
